molecular formula C12H15NO2 B1449508 3-Cyclopropylaminomethyl-benzoic acid methyl ester CAS No. 1251566-95-6

3-Cyclopropylaminomethyl-benzoic acid methyl ester

Cat. No.: B1449508
CAS No.: 1251566-95-6
M. Wt: 205.25 g/mol
InChI Key: CJIMHAXRMYRDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylaminomethyl-benzoic acid methyl ester is a versatile chemical compound extensively utilized in scientific research. It exhibits immense potential in drug discovery, agrochemical development, and material synthesis due to its unique structural features and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylaminomethyl-benzoic acid methyl ester typically involves the esterification of 3-Cyclopropylaminomethylbenzoic acid with methanol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, or trimethylchlorosilane . The reaction is carried out at room temperature, and the product is obtained in good to excellent yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylaminomethyl-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Cyclopropylaminomethyl-benzoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties in drug discovery.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropylaminomethyl-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It forms intermediates that can undergo further transformations, leading to the desired products .

Comparison with Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Isopropyl benzoate

Comparison: 3-Cyclopropylaminomethyl-benzoic acid methyl ester is unique due to the presence of the cyclopropylaminomethyl group, which imparts distinct reactivity and properties compared to other benzoate esters. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-[(cyclopropylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-9(7-10)8-13-11-5-6-11/h2-4,7,11,13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIMHAXRMYRDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropylaminomethyl-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylaminomethyl-benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
3-Cyclopropylaminomethyl-benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
3-Cyclopropylaminomethyl-benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
3-Cyclopropylaminomethyl-benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
3-Cyclopropylaminomethyl-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.